molecular formula C12H12O3 B1652567 Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- CAS No. 14817-39-1

Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-

Cat. No.: B1652567
CAS No.: 14817-39-1
M. Wt: 204.22 g/mol
InChI Key: OCDHRUIARWXIBR-UHFFFAOYSA-N
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Description

Stereochemical Considerations:

The epoxide carbons (C1 and C2) are chiral centers, leading to potential stereoisomerism. However, the compound’s synthetic route (typically via epoxidation of allyl ether precursors) often results in a racemic mixture unless enantioselective methods are employed. Computational studies suggest a trans-configuration of the epoxide oxygen relative to the propargyl group, stabilized by minimized steric hindrance.

Parameter Value
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Hybridization (Epoxide) sp³ (C1 and C2)
Bond Angle (C-O-C) ~60°

Comparative Analysis with Related Oxirane Derivatives

The compound’s reactivity and physical properties differ significantly from analogous oxirane derivatives due to its propargyl substituent:

Key Comparisons:

  • 2-[[2-(Prop-2-en-1-yl)phenoxy]methyl]oxirane (Allyl derivative):

    • Replacing the propargyl group with an allyl (–CH₂CH=CH₂) moiety reduces electron-withdrawing effects, lowering epoxide ring strain.
    • Higher thermal stability but reduced reactivity in nucleophilic ring-opening reactions.
  • Phenyl Glycidyl Ether (Simple phenoxy derivative):

    • Lacks the ortho-substituent, resulting in lower steric hindrance and faster reaction kinetics in polymerization.
  • 2-{[2-(Prop-2-yn-1-yl)phenyl]methyl}oxirane :

    • The propargyl group is directly attached to the benzene ring rather than via an ether linkage. This increases conjugation but reduces solubility in polar solvents.
Derivative Substituent Reactivity (vs. Propargyl)
Propargyl ether (This compound) –O–C≡CH₂ High (electron-withdrawing)
Allyl ether –O–CH₂CH=CH₂ Moderate
Phenyl glycidyl ether –O–C₆H₅ Low

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct X-ray crystallographic data for this compound are limited, insights can be drawn from structurally similar epoxides:

Key Findings from Analogous Systems:

  • Epoxide Ring Geometry : In 2-(phenoxymethyl)oxirane , the C–O–C angle is 61.5°, with slight puckering due to steric interactions.
  • Phenoxy Group Orientation : The propargyl ether adopts a near-perpendicular orientation relative to the benzene ring to minimize van der Waals repulsions.
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds between the epoxide oxygen and propargyl hydrogen may stabilize the crystal lattice.

Predicted Conformational Features (DFT Calculations):

  • The lowest-energy conformation places the propargyl group anti to the epoxide oxygen.
  • Torsional angles between the phenoxy methylene and epoxide carbons range from 110° to 120°.
Parameter Value
Epoxide C–O–C Angle 61–63° (estimated)
Propargyl Dihedral Angle 115° (relative to benzene)
Crystal System (Predicted) Monoclinic

Properties

IUPAC Name

2-[(2-prop-2-ynoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h1,3-6,10H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDHRUIARWXIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510500
Record name 2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14817-39-1
Record name 2-[[2-(2-Propyn-1-yloxy)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14817-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Peracid-Mediated Epoxidation

The most widely used laboratory method involves meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. This electrophilic epoxidation proceeds via a concerted mechanism, where the peracid oxygen attacks the electron-deficient alkene carbon.

Procedure:

  • Dissolve 2-(prop-2-yn-1-yloxy)phenol (1.0 equiv) in dichloromethane (DCM) at 0–5°C.
  • Add m-CPBA (1.2 equiv) portion-wise under nitrogen atmosphere.
  • Stir for 12–24 hours at room temperature.
  • Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess peracid.
  • Extract with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Yield: 70–75% after column chromatography (silica gel, hexane/ethyl acetate 8:2).

Advantages: High regioselectivity, mild conditions.
Limitations: Requires stoichiometric peracid, generates meta-chlorobenzoic acid as a byproduct.

Epichlorohydrin-Based Alkylation

Industrial-scale synthesis often employs epichlorohydrin in a nucleophilic ring-opening reaction, facilitated by a phase-transfer catalyst (PTC) such as benzyltrimethylammonium chloride (BTMAC).

Procedure:

  • Mix 2-(prop-2-yn-1-yloxy)phenol (1.0 equiv) with epichlorohydrin (10.0 equiv) and BTMAC (0.01 equiv).
  • Heat to 60°C and add aqueous NaOH (45 wt%) dropwise over 3 hours.
  • Reflux for 2 hours, cool, and filter the precipitate.
  • Recrystallize from acetonitrile to obtain pure product.

Yield: 75% after recrystallization.

Mechanism:
$$
\text{Epichlorohydrin} + \text{Phenoxide Ion} \rightarrow \text{Epoxide Intermediate} \xrightarrow{\text{NaOH}} \text{Oxirane Product}
$$

Advantages: Scalable, uses cost-effective reagents.
Limitations: Requires careful pH control to avoid side reactions.

Chlorohydrin Process

A less common method involves hypochlorous acid (HClO) generated in situ from chlorine gas (Cl₂) and water. This two-step process forms a chlorohydrin intermediate, which is subsequently dehydrohalogenated to yield the epoxide.

Procedure:

  • Bubble Cl₂ gas through a solution of 2-(prop-2-yn-1-yloxy)phenol in water at 5–10°C.
  • Add Ca(OH)₂ to neutralize HCl and initiate cyclization.
  • Extract with ethyl acetate and purify via distillation.

Yield: 60–65%.

Challenges: Handling toxic chlorine gas, competing dichlorination side reactions.

Reaction Optimization and Critical Parameters

Solvent Effects

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Yield (%)
Dichloromethane 8.93 0.12 75
Toluene 2.38 0.08 62
Acetonitrile 37.5 0.15 68

Polar aprotic solvents like DCM enhance peracid stability and reaction rate.

Temperature and Catalyst Loading

Optimal Conditions for Epichlorohydrin Method:

  • Temperature: 60°C
  • NaOH Concentration: 45 wt%
  • BTMAC Loading: 0.5 mol%

Higher temperatures (>70°C) promote hydrolysis of the epoxide, reducing yield.

Industrial Production and Scalability

Large-scale manufacturing employs continuous flow reactors to improve heat and mass transfer. Key adaptations include:

  • Automated Feed Systems: Precise control of epichlorohydrin and NaOH addition.
  • Catalyst Recovery: Membrane filtration to recycle BTMAC.
  • Waste Minimization: Neutralization of HCl byproducts with CaCO₃ to generate CaCl₂ for disposal.

Typical Production Metrics:

  • Throughput: 500 kg/day
  • Purity: ≥99% (HPLC)
  • Cost: \$120–150/kg (bulk pricing)

Characterization and Quality Control

Analytical Methods:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 2.55 (s, 1H, ≡CH), 3.85–4.20 (m, 4H, OCH₂ and epoxide protons), 6.80–7.25 (m, 4H, aromatic).
  • IR Spectroscopy:
    • Peaks at 910 cm⁻¹ (epoxide ring), 2120 cm⁻¹ (C≡C stretch).
  • HPLC:
    • Retention time: 8.2 min (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- involves its interaction with various molecular targets:

    Epoxide Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates.

    Pathways Involved: The compound can participate in various biochemical pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key structural analogues:

Compound Name (IUPAC) Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Reactivity References
Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- C₁₂H₁₂O₃ 2-propyn-1-yloxy 204.22 Click chemistry, bioactive synthesis
2-(Phenoxymethyl)oxirane C₉H₁₀O₂ None 150.17 Intermediate, ring-opening reactions
2-[(1-Propen-1-yloxy)methyl]oxirane C₇H₁₂O₂ Allyloxy 128.17 Polymerization, industrial uses
2-[(2-Methoxyphenoxy)methyl]oxirane C₁₀H₁₂O₃ Methoxy 180.20 Pharmaceutical reference standard
2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane C₁₀H₉F₃O₃ Trifluoromethylphenoxy 234.17 Medicinal chemistry (AMPK activators)

Key Comparative Analyses

Reactivity
  • Target Compound : The propargyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and polymer cross-linking . The electron-withdrawing nature of the alkyne may also enhance epoxide ring-opening kinetics in nucleophilic reactions.
  • 2-(Phenoxymethyl)oxirane: Lacks functional groups beyond the epoxide, limiting its utility to basic ring-opening reactions (e.g., CO₂ insertion to form cyclic carbonates) .
  • Allyloxy and Methoxy Derivatives : Allyl groups undergo polymerization or epoxide ring-opening via radical pathways, while methoxy substituents stabilize the aromatic system, reducing reactivity .
Physical Properties
  • The propargyl group increases molecular weight and polarity compared to simpler derivatives like 2-(phenoxymethyl)oxirane.
  • Crystal Structure: Biphenyl epoxides (e.g., C₂₄H₂₂O₅ in ) exhibit planar and non-planar dihedral angles, whereas the target compound’s substituent arrangement likely results in distinct packing motifs.

Biological Activity

Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- (CAS No. 14817-39-1) is an organic compound characterized by its oxirane ring and phenoxy group. This article explores its biological activity, including mutagenicity, potential allergic reactions, and its implications in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • Structure : The compound features an epoxide (oxirane) structure that is reactive due to the strained three-membered ring.

Mutagenicity

Research has demonstrated that Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- exhibits mutagenic properties. In a study using Escherichia coli strain WP2uvrA, the compound was found to be mutagenic at concentrations ranging from 20 to 10,000 µmol without any metabolic activation system added .

Furthermore, it showed a dose-dependent mutagenic effect in Klebsiella pneumoniae at concentrations between 0.1 to 1 µmol/L. The chemical was also active in the Salmonella microsome mutagenicity test, particularly in strains TA 1535 and TA 100, indicating that it acts as a direct-acting mutagen causing base substitutions .

Allergic Reactions and Dermatitis

Case studies have reported allergic reactions related to phenylglycidyl ether (PGE), a related compound. In an incident involving workers at an Italian aircraft factory, contact dermatitis was observed with symptoms ranging from mild erythema to severe vesicular lesions. Patch testing confirmed positive reactions to epoxy-resin materials containing PGE in 13 out of 20 affected individuals .

Another report indicated that five out of forty workers exposed to epoxy resins showed positive skin sensitivity reactions specifically to phenoxymethyl oxirane, suggesting cross-sensitization with other glycidyl ethers may occur with prolonged exposure .

The biological mechanisms through which Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]- exerts its effects include:

  • Epoxide Ring Opening : The oxirane ring can undergo nucleophilic attack by various biological molecules, leading to the formation of reactive intermediates that can interact with nucleic acids and proteins.
  • Genotoxic Effects : The compound has been shown to alkylate nucleic acid bases in vitro; however, it did not bind to DNA in E. coli under both metabolic activation conditions .

Summary of Research Findings

Study Aspect Findings
MutagenicityPositive in bacterial assays; dose-dependent effects observed
Allergic ReactionsDocumented cases of contact dermatitis among occupationally exposed workers
Mechanism of ActionEpoxide ring opening leading to reactive intermediates
Genetic ActivityActive in Salmonella microsome tests; direct mutagen causing base substitutions

Q & A

Basic Research Questions

Q. What computational methods are recommended for modeling the electronic structure of Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-?

  • Methodology : Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) is optimal for studying the oxirane ring's electronic properties and substituent effects. Basis sets like [5s4p3d2f1g] ensure 99% correlation energy recovery in oxygen-containing systems . For molecular geometry optimization, Gaussian software with B3LYP functional is widely used. Include solvent effects via polarizable continuum models (PCM) for accurate reactivity predictions.

Q. How is the oxirane ring in this compound classified under the CPC system?

  • Classification : The compound falls under C07D 303/10 , which covers oxirane rings condensed with carbocyclic systems (≥3 rings) and substituted by hydrocarbon radicals. The phenoxy and propynyloxy substituents qualify it for this subclass. Structural analogs with fused aromatic systems are similarly categorized .

Q. What synthetic routes are effective for introducing the propynyloxy-phenoxy substituent to the oxirane core?

  • Methodology :

  • Step 1 : React 2-(2-propyn-1-yloxy)phenol with epichlorohydrin under basic conditions (NaOH, 60°C) to form the glycidyl ether intermediate.
  • Step 2 : Use fluoroboric acid (HBF₄) as a catalyst for oxirane ring formation via epoxidation, ensuring high regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >85% yield.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-
Reactant of Route 2
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Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.